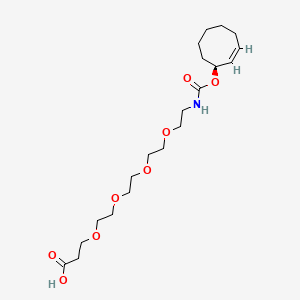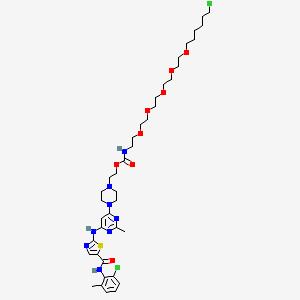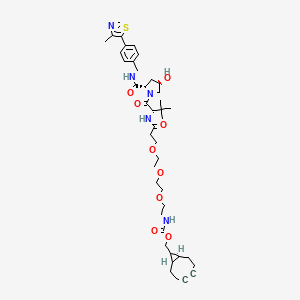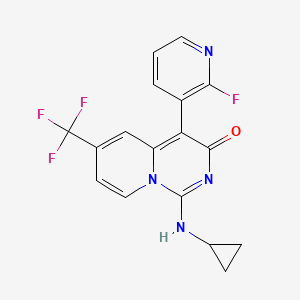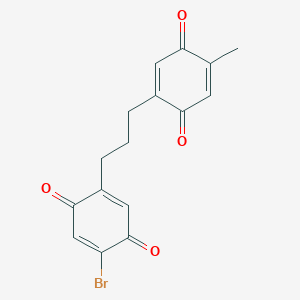
Enmetazobactam hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enmetazobactam hydriodide is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is primarily used in combination with cefepime to treat complicated urinary tract infections caused by designated susceptible microorganisms . This compound plays a crucial role in combating antibiotic resistance by inhibiting the action of beta-lactamase enzymes, which can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:
Formation of Penicillanic Acid Derivative: The starting material, penicillanic acid, undergoes a series of chemical modifications to introduce the sulfone group.
Introduction of Triazolium Group: A triazolium group is introduced to enhance the compound’s stability and efficacy.
Final Assembly: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Chemical reactions are carried out in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.
Substitution: The triazolium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines and thiols are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .
Aplicaciones Científicas De Investigación
Enmetazobactam hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is used in microbiological studies to understand the resistance mechanisms of bacteria.
Medicine: It is a crucial component in the development of combination therapies for treating antibiotic-resistant infections.
Mecanismo De Acción
Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .
Comparación Con Compuestos Similares
Tazobactam: Another penicillanic acid sulfone beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that also forms a stable acyl-enzyme complex with beta-lactamases.
Clavulanic Acid: A beta-lactamase inhibitor that is often used in combination with amoxicillin.
Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .
Propiedades
Número CAS |
1379594-98-5 |
|---|---|
Fórmula molecular |
C11H15IN4O5S |
Peso molecular |
442.23 g/mol |
Nombre IUPAC |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |
InChI |
InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |
Clave InChI |
GSBNEXCMKCGSGW-GNPQZNTHSA-N |
SMILES isomérico |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
SMILES canónico |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


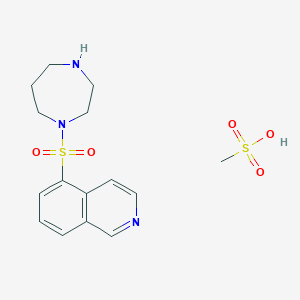

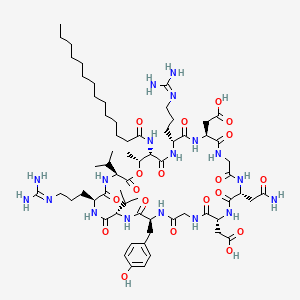
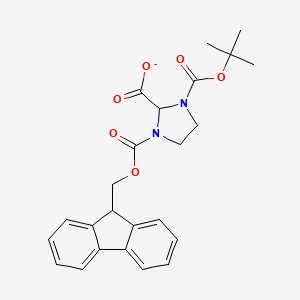
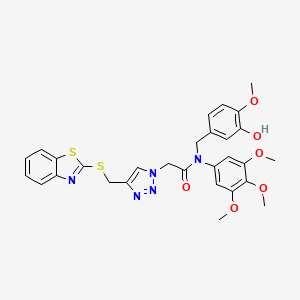
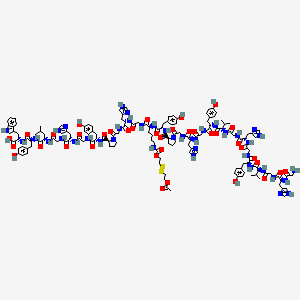
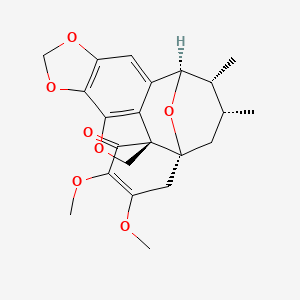
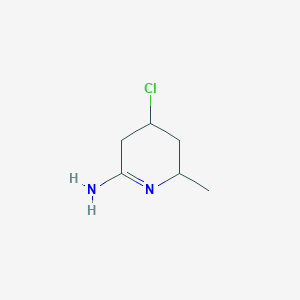
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
